molecular formula C15H13N5O2S B2523952 N-{1-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]azetidin-3-yl}pyrimidin-2-amine CAS No. 2176152-05-7

N-{1-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]azetidin-3-yl}pyrimidin-2-amine

Cat. No.: B2523952
CAS No.: 2176152-05-7
M. Wt: 327.36
InChI Key: HCDNPDWADHHPOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{1-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]azetidin-3-yl}pyrimidin-2-amine is a complex organic compound that features a unique combination of heterocyclic structures. This compound includes a thiophene ring, an oxazole ring, an azetidine ring, and a pyrimidine ring, making it a molecule of significant interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]azetidin-3-yl}pyrimidin-2-amine typically involves multiple steps, each requiring specific reagents and conditions. One common approach is the condensation reaction, which includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{1-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]azetidin-3-yl}pyrimidin-2-amine can undergo various types of chemical reactions:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Oxazolidines.

    Substitution: Various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

N-{1-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]azetidin-3-yl}pyrimidin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{1-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]azetidin-3-yl}pyrimidin-2-amine involves its interaction with specific molecular targets:

Properties

IUPAC Name

[3-(pyrimidin-2-ylamino)azetidin-1-yl]-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2S/c21-14(11-7-12(22-19-11)13-3-1-6-23-13)20-8-10(9-20)18-15-16-4-2-5-17-15/h1-7,10H,8-9H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDNPDWADHHPOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NOC(=C2)C3=CC=CS3)NC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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